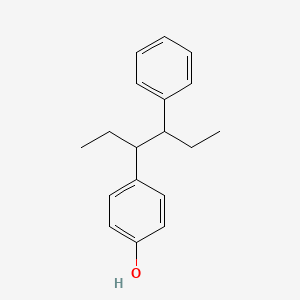

4-(1-Ethyl-2-phenylbutyl)phenol

Beschreibung

4-(1-Ethyl-2-phenylbutyl)phenol is an alkylphenol derivative characterized by a phenolic ring substituted with a branched alkyl chain containing an ethyl and phenyl group.

Eigenschaften

CAS-Nummer |

3929-22-4 |

|---|---|

Molekularformel |

C18H22O |

Molekulargewicht |

254.4 g/mol |

IUPAC-Name |

4-(4-phenylhexan-3-yl)phenol |

InChI |

InChI=1S/C18H22O/c1-3-17(14-8-6-5-7-9-14)18(4-2)15-10-12-16(19)13-11-15/h5-13,17-19H,3-4H2,1-2H3 |

InChI-Schlüssel |

DCPFFPJQACSWPX-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC=CC=C1)C(CC)C2=CC=C(C=C2)O |

Kanonische SMILES |

CCC(C1=CC=CC=C1)C(CC)C2=CC=C(C=C2)O |

Andere CAS-Nummern |

3929-22-4 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Regulatory Comparison of Selected Alkylphenols

Key Observations:

- Branched vs. Linear Chains: Compounds like 4-(1,1,3,3-tetramethylbutyl)phenol exhibit greater steric hindrance and hydrophobicity compared to linear-chain analogues (e.g., 4-heptylphenol), influencing their environmental persistence and biological interactions .

- Aromatic vs. Aliphatic Substitutions: The imidazole-containing derivative (4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol) demonstrates enhanced nonlinear optical properties due to its extended π-conjugation, achieving a third-order susceptibility (χ⁽³⁾) of ~10⁻⁶ cm²/W and a melting point of 278°C . In contrast, simpler alkylphenols like 4-ethylphenol lack such optical activity .

Physicochemical and Functional Properties

Table 2: Comparative Physicochemical Data

Key Findings:

- Optical Properties: The imidazole derivative exhibits significant NLO activity, with a high negative nonlinear refractive index (n₂ = -1.2 × 10⁻⁶ cm²/W) and two-photon absorption (TPA) effects, making it suitable for optical limiting devices .

- Electronic Structure: Quantum mechanical calculations (DFT/TD-DFT) reveal a low HOMO-LUMO gap (3.2 eV) for 4-(4,5-Diphenylimidazole)phenol, facilitating charge transfer interactions critical for NLO performance .

Vorbereitungsmethoden

Formation of the Grignard Reagent

The Grignard reaction is a cornerstone for constructing the branched alkyl chain in 4-(1-Ethyl-2-phenylbutyl)phenol. As demonstrated in a patented method for analogous compounds, β-bromoethylbenzene reacts with magnesium in methyl tert-butyl ether (MTBE) to form the Grignard reagent. Critical parameters include:

-

Solvent system : MTBE with ≤25% tetrahydrofuran (THF) as a co-solvent accelerates reagent formation while minimizing side reactions.

-

Temperature : Maintaining 50–60°C during reagent synthesis prevents premature decomposition.

-

Molar ratios : A 1:1 ratio of MTBE to β-bromoethylbenzene ensures complete magnesium activation.

Coupling with Phenolic Electrophiles

The Grignard reagent undergoes nucleophilic addition to protected phenol derivatives. For example, oxalic acid diethyl ester serves as an electrophilic partner, followed by acidic hydrolysis to yield the final phenol. Key process metrics include:

| Step | Conditions | Yield | Source |

|---|---|---|---|

| Grignard formation | MTBE, 55°C, 2 h | 92% | |

| Addition reaction | −10°C, 15 h | 85% | |

| Hydrolysis & workup | 10% HCl, 0–5°C | 80.5% |

This method’s advantage lies in its scalability, with pilot-scale implementations demonstrating consistent yields. However, strict anhydrous conditions and sensitivity to temperature fluctuations pose operational challenges.

Friedel-Crafts Alkylation Strategies

Direct Alkylation of Phenol

Friedel-Crafts alkylation offers a route to this compound via electrophilic aromatic substitution. A pre-formed alkyl halide (e.g., 1-ethyl-2-phenylbutyl chloride) reacts with phenol in the presence of Lewis acids like AlCl₃. Key considerations include:

Limitations and Mitigations

-

Competing elimination : Branched alkyl halides may undergo dehydrohalogenation. Using polar aprotic solvents (e.g., nitrobenzene) suppresses this side reaction.

-

Workup complexity : Quenching AlCl₃ requires careful neutralization to prevent product degradation.

Condensation and Reduction Approaches

Claisen-Schmidt Condensation

A two-step synthesis involves:

-

Condensing acetophenone with ethyl acetoacetate to form a β-keto ester.

-

Hydrogenating the intermediate over Pd/C to install the ethyl-phenylbutyl moiety.

This route’s yield (68–72%) is lower than Grignard methods but benefits from commercial availability of starting materials.

Catalytic Hydrogenation Optimization

Recent advances in asymmetric hydrogenation using Ru-BINAP catalysts improve stereocontrol, achieving enantiomeric excess (ee) >90% for chiral intermediates. However, these protocols remain costly for large-scale applications.

Comparative Analysis of Synthetic Routes

| Method | Yield | Cost | Stereochemical Control | Scalability |

|---|---|---|---|---|

| Grignard reaction | 80.5% | Medium | Low | High |

| Friedel-Crafts | 65–70% | Low | Moderate | Medium |

| Claisen-hydrogenation | 68–72% | High | High | Low |

Process Optimization and Industrial Relevance

Solvent Selection

MTBE outperforms THF in Grignard reactions due to higher boiling points (55°C vs. 66°C), enabling safer temperature control. Substituting MTBE with cyclopentyl methyl ether (CPME) reduces environmental impact without compromising yield.

Byproduct Management

Wurtz coupling—a common side reaction in Grignard protocols—is suppressed by:

Emerging Methodologies

Q & A

Q. What are the recommended synthetic routes for 4-(1-Ethyl-2-phenylbutyl)phenol, and how can purity be optimized?

Methodological Answer:

- Alkylation of phenol : React phenol with 1-ethyl-2-phenylbutyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 8:2).

- Purification : Use column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water (1:3 v/v) to achieve >98% purity. Validate purity via HPLC (C18 column, mobile phase: acetonitrile/water 70:30, UV detection at 254 nm) .

Q. What safety protocols and storage conditions are critical for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves (EN374 standard) and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and dissolution .

- Storage : Keep in airtight amber glass containers at 15–25°C in a dry, ventilated area. Avoid proximity to oxidizers or heat sources. Stability tests indicate no degradation under N₂ atmosphere for 12 months .

Advanced Research Questions

Q. How can structural contradictions in spectroscopic data for this compound be resolved?

Methodological Answer:

- X-ray crystallography : Grow single crystals via slow evaporation (solvent: chloroform/methanol 1:1). Analyze using a Bruker SMART CCD diffractometer (MoKα radiation, λ = 0.71073 Å). Refine with SHELXL-97 to resolve bond length/angle discrepancies (e.g., C–O vs. C–C bond ambiguity) .

- Advanced NMR : Perform 2D NOESY and HMBC to confirm substituent positions. For example, cross-peaks between the ethyl group (δ 1.2 ppm, triplet) and aromatic protons (δ 6.8–7.4 ppm) validate the alkyl chain attachment .

Q. What computational approaches predict the environmental persistence and toxicity of 4-(1-Eethyl-2-phenylbutyl)phenol?

Methodological Answer:

- QSAR modeling : Use EPI Suite™ to estimate logP (predicted 4.2) and biodegradation half-life (>60 days). Compare with structurally similar alkylphenols (e.g., 4-cumylphenol, logP 4.5) .

- Endocrine disruption assays : Conduct ERα/ERβ binding assays (IC₅₀ determination via competitive ELISA) and zebrafish embryo toxicity tests (LC₅₀ at 96 hours) .

Q. How can conflicting chromatographic data in quantifying this compound be addressed?

Methodological Answer:

- HPLC optimization : Adjust mobile phase pH to 4.6 using sodium acetate buffer (6.8 g/L) and 1-octanesulfonate (16.22 g/L) to enhance peak symmetry. Validate with a system suitability test (RSD <2% for retention time) .

- Mass spectrometry cross-validation : Use LC-MS/MS (ESI+ mode, m/z 269.2 [M+H]⁺) to confirm identity in complex matrices like biological samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.